molecular formula C13H19NO3 B15283349 N-(2-hydroxy-1,1-dimethylethyl)-2-(2-methoxyphenyl)acetamide

N-(2-hydroxy-1,1-dimethylethyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B15283349
M. Wt: 237.29 g/mol
InChI Key: KQAAINJQNNRZRO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-(2-methoxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylacetic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-(2-methoxyphenyl)acetamide
  • N-(2-hydroxy-1,1-dimethylethyl)-2-(2-chlorophenyl)acetamide
  • N-(2-hydroxy-1,1-dimethylethyl)-2-(2-methylphenyl)acetamide

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of both a hydroxyl group and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may confer specific properties that are not present in similar compounds.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C13H19NO3/c1-13(2,9-15)14-12(16)8-10-6-4-5-7-11(10)17-3/h4-7,15H,8-9H2,1-3H3,(H,14,16)

InChI Key

KQAAINJQNNRZRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=CC=C1OC

Origin of Product

United States

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